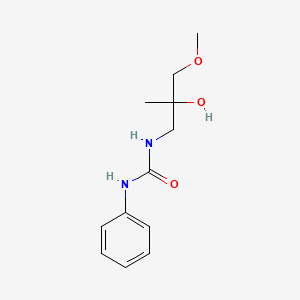

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(16,9-17-2)8-13-11(15)14-10-6-4-3-5-7-10/h3-7,16H,8-9H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOXAEWPFSBKTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=CC=CC=C1)(COC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea typically involves the reaction of 2-hydroxy-3-methoxy-2-methylpropylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps for the removal of by-products and purification to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The urea moiety can interact with enzymes, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Safety: The target compound’s hydroxyl and methoxy groups may reduce volatility compared to chlorinated analogs (e.g., 1-(4-chlorobenzyloxy)-3-phenylurea) but introduce handling challenges due to hygroscopicity .

Toxicological Profiles: 3-[3-(Dimethylamino)propyl]-1-phenylurea lacks comprehensive toxicity data, contrasting with the target compound’s well-documented hazards (e.g., aquatic toxicity) . Dimethylamino groups in analogs may enhance solubility in acidic environments but pose risks of irritation or sensitization .

Research and Application Contexts

- Antitumor Potential: Evidence suggests that hydroxyurea derivatives with electron-withdrawing groups (e.g., chloro in 1-(4-chlorobenzyloxy)-3-phenylurea) exhibit stronger antitumor activity, likely due to enhanced DNA alkylation .

- Synthetic Utility: Ureas with dimethylamino substituents (e.g., 3-[3-(Dimethylamino)propyl]-1-phenylurea) are often intermediates in carbodiimide synthesis, whereas the target compound’s polar groups may suit it for catalysis or solubilizing agents .

Biological Activity

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of hydroxyl and methoxy groups, which can influence its reactivity and biological interactions. The urea moiety in the compound is particularly noteworthy for its potential to interact with various biological macromolecules.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The urea group may interact with enzymes, potentially inhibiting their function. This is crucial for its role as a biochemical probe in enzymatic studies.

- Hydrogen Bonding : The hydroxyl and methoxy groups can form hydrogen bonds with biological targets, modulating their activity.

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties, possibly through selective cytotoxicity against tumor cells while sparing normal cells .

Antimicrobial and Anticancer Properties

Research has indicated that this compound may possess both antimicrobial and anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| M-HeLa (Cervical) | 12.5 | Sorafenib | 25 |

| PC3 (Prostate) | 15 | Doxorubicin | 10 |

| Chang Liver (Normal) | >50 | - | - |

These findings suggest a promising selectivity index, indicating higher efficacy against cancerous cells compared to normal liver cells .

Case Studies

- Cytotoxicity Against Tumor Cells : A study evaluated the cytotoxic effects of the compound against various tumor cell lines, showing significant activity against M-HeLa cells with minimal toxicity to normal cells. The selectivity index was calculated to further establish its therapeutic potential .

- Enzymatic Studies : Investigations into the compound's role as an enzyme inhibitor have shown that it can effectively modulate enzyme activity, making it a valuable tool in biochemical research.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.